molecular formula C11H15Cl2NO2 B11858444 5-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

5-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B11858444
M. Wt: 264.14 g/mol
InChI Key: XNXTVUCANNUEDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic isoquinoline derivative characterized by a chlorine substituent at position 5 and methoxy groups at positions 6 and 7. The compound’s synthesis likely involves methods similar to those described for related tetrahydroisoquinolines, such as the Pictet-Spengler reaction or Bischler-Napieralski cyclization .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15Cl2NO2

Molecular Weight

264.14 g/mol

IUPAC Name

5-chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C11H14ClNO2.ClH/c1-14-9-5-7-6-13-4-3-8(7)10(12)11(9)15-2;/h5,13H,3-4,6H2,1-2H3;1H

InChI Key

XNXTVUCANNUEDT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2CCNCC2=C1)Cl)OC.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 5-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves a combination of synthetic routes. One common method is the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for synthesizing the tetrahydroisoquinoline core . This method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2.1. Functionalization via Acylation

Tetrahydroisoquinolines can undergo acylation with benzoyl chlorides to form amide derivatives. For example:

  • Reaction conditions : Benzoyl chloride, base (e.g., pyridine), and solvent (e.g., CH₂Cl₂) .

  • Example : Acylation of 6,7-dimethoxytetrahydroisoquinoline with benzoyl chloride yields amide derivatives under reflux conditions .

Reagent Solvent Temperature Yield
Benzoyl chlorideDichloromethaneReflux85–98%

2.2. Reduction Reactions

Reduction of isoquinoline precursors to tetrahydroisoquinolines is commonly achieved using LiAlH₄ or NaBH₄ :

  • Example : Reduction of 7-methoxy-3,4-dihydroisoquinolin-1-one with LiAlH₄ in THF affords the tetrahydroisoquinoline hydrochloride .

Reagent Solvent Time Yield
LiAlH₄THF3 hours42%

2.3. Chlorination

Chlorination at position 5 would require selective introduction of chlorine. For aromatic substitution, chlorine gas or SOCl₂ could be used under specific conditions (e.g., Lewis acid catalysis). For example:

  • Electrophilic aromatic substitution : Chlorine gas in aprotic solvent (e.g., DCM) with a catalyst (AlCl₃) .

2.4. Hydrochloride Salt Formation

The hydrochloride salt is typically formed by treating the free base with HCl in diethyl ether or acetic acid .

Reagent Solvent Conditions Yield
HCl (2.0M)EtOAcRoom temperatureN/A

3.1. Pictet–Spengler Reaction

This reaction forms tetrahydroisoquinoline cores via cyclization of phenylethylamines and carbonyl compounds under acidic conditions .

Mechanism :

  • Imine formation : Phenylethylamine reacts with a carbonyl compound to form an imine.

  • Cyclization : Acid-catalyzed cyclization generates the isoquinoline ring.

3.2. Bischler-Napieralski Cyclization

Converts amides into isoquinoline derivatives via phosphorus oxychloride (POCl₃) .

Mechanism :

  • Activation : POCl₃ converts the amide into an imidoyl chloride.

  • Cyclization : Intramolecular attack forms the isoquinoline ring.

4.1. Nuclear Magnetic Resonance (NMR)

Typical NMR features for tetrahydroisoquinolines include:

  • Aromatic protons : Downfield shifts (e.g., δ 6.8–7.2 ppm).

  • Methoxy groups : Singlets at δ ~3.8–3.9 ppm (OCH₃).

  • Aliphatic protons : Multiplets in δ 2.5–3.5 ppm (CH₂ groups).

4.2. High-Resolution Mass Spectrometry (HRMS)

For the hydrochloride salt, HRMS would show a molecular ion peak at m/z = 229.7 (C₁₁H₁₅NO₂·HCl) .

Challenges and Considerations

  • Regioselectivity : Chlorination at position 5 may require directing groups or specific conditions to avoid substitution at other positions.

  • Stability : Tetrahydroisoquinolines are sensitive to light and moisture, necessitating careful handling .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of 5-chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exhibit significant biological activities:

  • Local Anesthetic Properties : The compound has shown potential as a local anesthetic agent.
  • Therapeutic Effects : It may be effective against various conditions such as pain and inflammation.
  • Interaction with Biological Targets : Studies suggest that this compound interacts with neurotransmitter receptors and ion channels. Its ability to cross the blood-brain barrier indicates potential applications in central nervous system disorders .

Applications in Medicinal Chemistry

The compound's unique structure allows for various applications:

  • Pain Management : Due to its local anesthetic properties.
  • Anti-inflammatory Agents : Potential use in treating inflammatory conditions.
  • Neuropharmacology : Exploration for treatments targeting neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeDescription
Local AnestheticDemonstrated efficacy in pain relief applications
Anti-inflammatoryPotential use in reducing inflammation
NeuropharmacologicalPossible interactions with CNS receptors for treating neurological disorders

Case Study Insights

In a study evaluating the antiproliferative activity of tetrahydroisoquinoline derivatives, compounds similar to 5-chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline were tested against various cancer cell lines including HeLa (cervical carcinoma) and HT-29 (colorectal adenocarcinoma). Results indicated that modifications to the isoquinoline core could enhance or diminish biological effects .

Mechanism of Action

The mechanism of action of 5-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and bind to specific receptors, thereby modulating various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Critical Research Findings and Gaps

  • Toxicity-Structure Relationship: Position 1 aryl groups (e.g., phenyl in 3a) correlate with higher toxicity, while polar substituents (e.g., hydroxyl in 3e) improve safety . Chlorine at position 5 may balance lipophilicity and toxicity, but in vivo studies are needed.
  • Synthetic Challenges: Halogenation at position 5 (vs. 2 in ) may require regioselective methods to avoid positional isomer byproducts .
  • Pharmacological Potential: The target compound’s structural similarity to high-activity anesthetics in supports its candidacy for preclinical trials, particularly in nerve-block applications.

Biological Activity

5-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound belonging to the isoquinoline class of alkaloids. Its unique structure features a tetrahydroisoquinoline core with two methoxy groups at positions six and seven, and a chlorine atom at position five. The hydrochloride form enhances its solubility in water, making it more bioavailable for biological studies and potential therapeutic applications. The molecular formula is C11H15ClNO2C_{11}H_{15}ClNO_2 with a molecular weight of approximately 264.14 g/mol.

Synthesis

The primary synthesis method involves the Pictet–Spengler reaction , which entails the condensation of β-arylethylamine with aldehydes or ketones to form the isoquinoline structure. A notable method includes reacting 3,4-dimethoxyphenylethylamine with substituted benzaldehydes in trifluoroacetic acid, yielding high product yields (85–98%) .

Pharmacological Properties

Research indicates that derivatives of 5-chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exhibit significant biological activities:

  • Local Anesthetic Properties : The compound has shown potential as a local anesthetic and may have therapeutic effects against pain and inflammation.
  • Interaction with Biological Targets : It interacts with various biological targets including neurotransmitter receptors and ion channels. Its ability to cross the blood-brain barrier suggests potential central nervous system applications .

Structure-Activity Relationship (SAR)

Structure-activity relationship studies suggest that modifications to the isoquinoline core can enhance or diminish biological effects. The presence of methoxy groups significantly influences pharmacological activity, particularly in terms of P-glycoprotein (P-gp) inhibition. Compounds featuring chlorine at various positions alongside isoquinolines with methoxy groups have shown modulatory activity similar to that observed with established P-gp inhibitors like verapamil .

Case Study 1: P-glycoprotein Modulation

A study demonstrated that compounds derived from 5-chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exhibited varying degrees of P-gp inhibitory activity. The presence of two methoxy groups was correlated with enhanced activity compared to compounds with fewer methoxy substituents. Minimum effective concentrations (MECs) ranged from 0.31 µM to 20 µM depending on structural modifications .

Case Study 2: Antitumor Activity

In another investigation, derivatives were tested for their ability to increase intracellular accumulation of doxorubicin in cancer cell lines. Two specific compounds from the study showed significant efficacy at low concentrations (MECs as low as 0.31 µM), indicating potential for development as adjunctive therapies in cancer treatment .

Comparative Analysis of Related Compounds

The following table summarizes key structural similarities and differences among compounds related to this compound:

Compound NameSimilarityUnique Features
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline0.98Lacks chlorine substitution; potentially less bioactive
6-Methoxy-1,2,3,4-tetrahydroisoquinoline0.96Contains only one methoxy group; different pharmacological profile
5-Methoxyisoindoline hydrochloride0.88Different core structure; potential for unique interactions
Bis(4-methoxybenzyl)amine hydrochloride0.88Dimeric structure; may exhibit different therapeutic effects
6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride0.96Similar core but different substituents affecting activity

These comparisons highlight the unique pharmacological properties imparted by the specific chlorine substitution and dual methoxy groups in the target compound.

Q & A

Q. What in silico approaches predict biological target interactions?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger) models binding to targets like monoamine transporters. QSAR analysis of chloro/methoxy substituents (based on ’s alkaloid inhibitors) optimizes affinity. Validate predictions with SPR or ITC binding assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.